
1-(3,5-Dimethylanilino)-4-hydroxyanthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((3,5-Dimethylphenyl)amino)-4-hydroxyanthracene-9,10-dione is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features an anthracene core substituted with a hydroxy group and a 3,5-dimethylphenylamino group, making it a subject of interest in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((3,5-Dimethylphenyl)amino)-4-hydroxyanthracene-9,10-dione typically involves multi-step organic reactions. One common method includes the initial formation of the anthracene-9,10-dione core, followed by the introduction of the hydroxy group and the 3,5-dimethylphenylamino group through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The use of automated reactors and advanced purification methods, such as chromatography and crystallization, ensures the efficient production of high-purity 1-((3,5-Dimethylphenyl)amino)-4-hydroxyanthracene-9,10-dione.
Chemical Reactions Analysis
Types of Reactions: 1-((3,5-Dimethylphenyl)amino)-4-hydroxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The anthracene core can be reduced to form dihydroanthracene derivatives.
Substitution: The amino and hydroxy groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions.
Major Products: The major products formed from these reactions include various substituted anthracene derivatives, quinones, and dihydroanthracenes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-((3,5-Dimethylphenyl)amino)-4-hydroxyanthracene-9,10-dione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and organic semiconductors.
Mechanism of Action
The mechanism of action of 1-((3,5-Dimethylphenyl)amino)-4-hydroxyanthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound’s hydroxy and amino groups enable it to form hydrogen bonds and interact with enzymes and receptors, potentially inhibiting or modulating their activity. These interactions can lead to various biological effects, such as the inhibition of cancer cell proliferation or antimicrobial activity.
Comparison with Similar Compounds
Anthracene-9,10-dione: Shares the anthracene core but lacks the hydroxy and 3,5-dimethylphenylamino groups.
1-Amino-4-hydroxyanthracene-9,10-dione: Similar structure but without the dimethyl substitution on the phenyl group.
3,5-Dimethylphenylamino derivatives: Compounds with similar amino group substitution but different core structures.
Uniqueness: 1-((3,5-Dimethylphenyl)amino)-4-hydroxyanthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the anthracene core with the hydroxy and 3,5-dimethylphenylamino groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
499977-61-6 |
|---|---|
Molecular Formula |
C22H17NO3 |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
1-(3,5-dimethylanilino)-4-hydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C22H17NO3/c1-12-9-13(2)11-14(10-12)23-17-7-8-18(24)20-19(17)21(25)15-5-3-4-6-16(15)22(20)26/h3-11,23-24H,1-2H3 |
InChI Key |
KVOOFXNIAPMKFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2=C3C(=C(C=C2)O)C(=O)C4=CC=CC=C4C3=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3,9,10-Tetrabromo-6,13-bis[2,6-di(propan-2-yl)phenyl]-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1,3,8,10,15-pentaene-5,7,12,14-tetrone](/img/structure/B13138012.png)


![9,10-Anthracenedione, 1,5-bis[(2-phenylethyl)thio]-](/img/structure/B13138048.png)
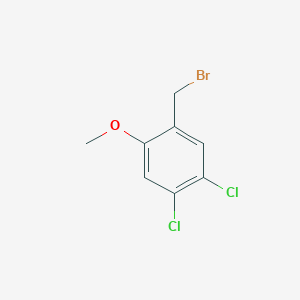
![[(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl] 2-[6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoylamino]acetate](/img/structure/B13138053.png)
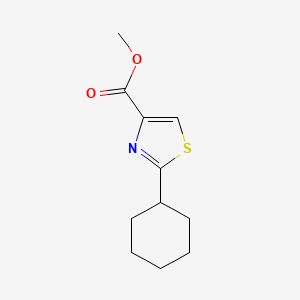
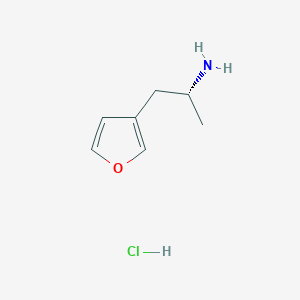
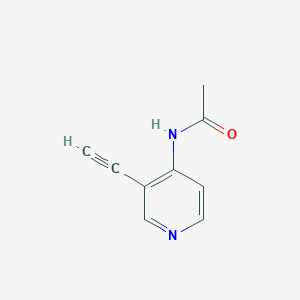

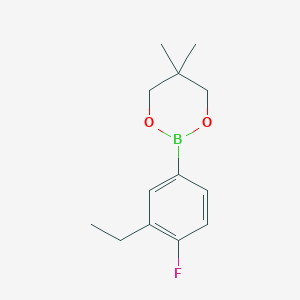
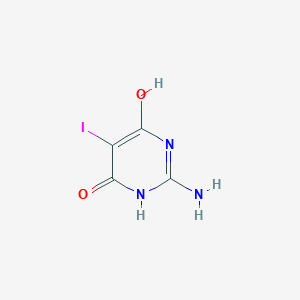

![L-Phenylalaninamide, N-[[[3-(methoxycarbonyl)phenyl]methyl]sulfonyl]-5-phenyl-D-norvalyl-N-[[4-[[(acetyloxy)amino]iminomethyl]phenyl]methyl]-3-[[(2,2,2-trifluoroacetyl)amino]methyl]-](/img/structure/B13138095.png)
